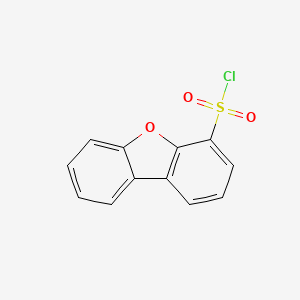

4-Dibenzofuransulfonyl chloride

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a fundamental branch of chemistry that investigates the properties, synthesis, and reactions of organic compounds containing sulfur. Within this domain, sulfonyl chlorides (R-SO₂Cl) represent a highly important class of reagents. guidechem.com They are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to both a chlorine atom and an organic residue (in this case, the dibenzofuran (B1670420) group).

The sulfonyl chloride functional group is known for its high reactivity, serving as a powerful electrophile. This reactivity is central to its utility in organic synthesis. Aromatic sulfonyl chlorides are typically prepared through the direct chlorosulfonation of aromatic compounds using reagents like chlorosulfonic acid. sigmaaldrich.comorgsyn.org This reaction introduces the -SO₂Cl group onto the aromatic ring. Alternatively, they can be synthesized from the corresponding sulfonic acids. nih.gov The reactions of sulfonyl chlorides are extensive, but they are most notably used to form sulfonamides through reaction with amines and sulfonate esters via reaction with alcohols. guidechem.comprinceton.edu

Significance of the Dibenzofuran Moiety in Chemical Research

The dibenzofuran moiety is a tricyclic aromatic ether consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. This structural unit is found in numerous naturally occurring and synthetic compounds, making it a privileged scaffold in medicinal chemistry and materials science. Current time information in Bangalore, IN.rsc.orgchemsrc.com

In the context of medicinal research, dibenzofuran derivatives have exhibited a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. rsc.orgchemsrc.com The rigid and planar nature of the dibenzofuran core provides a well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets. Its presence in various natural products has spurred significant research into the synthesis of novel derivatives for drug discovery programs. Current time information in Bangalore, IN.

Beyond its medicinal applications, the dibenzofuran structure is also valued for its thermal stability. This property, along with its electronic characteristics, makes it a useful component in the design of functional materials, such as heat-transfer agents and components for organic electronics. nih.gov

Overview of Research Trajectories for Sulfonyl Chlorides

Sulfonyl chlorides are versatile and foundational building blocks in modern organic synthesis. chemicalbook.com Their primary research application is the construction of more complex molecules, particularly sulfonamides, which are a cornerstone of many pharmaceuticals. scbt.com The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and efficient method for forming a stable sulfur-nitrogen bond.

Key research trajectories involving sulfonyl chlorides include:

Synthesis of Bioactive Compounds: Due to the prevalence of the sulfonamide group in therapeutic drugs, sulfonyl chlorides are indispensable tools in medicinal chemistry for creating libraries of potential drug candidates. scbt.comorgsyn.org

Protecting Group Chemistry: The sulfonyl group can be used as a protecting group for amines. For instance, the tosyl group (derived from p-toluenesulfonyl chloride) is a common protecting group that is stable under a variety of reaction conditions but can be removed when needed.

SuFEx Click Chemistry: More recently, sulfonyl halides have become central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This area of "click chemistry" utilizes the reliable and high-yielding reactivity of sulfonyl halides to rapidly assemble complex molecules and polymers. wisc.edu

Precursors to Other Functional Groups: Sulfonyl chlorides can be converted into a range of other sulfur-containing functional groups, such as sulfinate esters, sulfones, and sulfinic acids, further broadening their synthetic utility. organic-chemistry.org They are also used in the synthesis of dyes, detergents, and ion-exchange resins. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C12H7ClO3S |

|---|---|

Molecular Weight |

266.70 g/mol |

IUPAC Name |

dibenzofuran-4-sulfonyl chloride |

InChI |

InChI=1S/C12H7ClO3S/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11/h1-7H |

InChI Key |

NUYGRDPRJUHEDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 Dibenzofuransulfonyl Chloride

Classical and Contemporary Synthetic Routes for Arylsulfonyl Chlorides

The primary methods for synthesizing arylsulfonyl chlorides, including the dibenzofuran (B1670420) derivative, involve direct chlorosulfonation of the aromatic ring or oxidation of sulfur-containing precursors. These routes are well-documented and form the foundation of arylsulfonyl chloride chemistry.

Chlorosulfonation Reactions Utilizing Chlorosulfonic Acid

The most direct method for the synthesis of 4-dibenzofuransulfonyl chloride is the electrophilic substitution of dibenzofuran with chlorosulfonic acid (ClSO₃H). tandfonline.com Dibenzofuran is a thermally stable heterocyclic compound that undergoes electrophilic reactions. wikipedia.org In this reaction, the electron-rich dibenzofuran ring attacks the highly electrophilic sulfur atom of chlorosulfonic acid.

The reaction of dibenzofuran with chlorosulfonic acid yields the corresponding sulfonyl chloride. tandfonline.com The orientation of this substitution is crucial, and spectroscopic methods such as NMR are used to confirm that the sulfonyl chloride group has been introduced at the 4-position of the dibenzofuran ring system. tandfonline.com This method is widely employed due to the high reactivity and commercial availability of chlorosulfonic acid. mdpi.com However, the reaction is often highly exothermic and releases corrosive hydrogen chloride gas, necessitating careful control of reaction conditions. mdpi.comrsc.org

A general procedure for chlorosulfonation involves the portion-wise addition of the aromatic substrate to a cooled solution of excess chlorosulfonic acid. mdpi.com For instance, a typical laboratory-scale synthesis might involve adding chlorobenzene (B131634) dropwise to chlorosulfonic acid at a controlled temperature. prepchem.com

Oxidative Chlorination from Precursor Thiols and Disulfides

An alternative to direct chlorosulfonation is the oxidative chlorination of sulfur-containing precursors, such as thiols (mercaptans) and disulfides. This approach avoids the direct use of the highly corrosive chlorosulfonic acid. The general principle involves the oxidation of a sulfur compound in the presence of a chloride source.

For the synthesis of this compound, this would require the preparation of 4-dibenzofuranthiol or bis(4-dibenzofuranyl) disulfide as a starting material. The subsequent oxidative chlorination can be achieved using various reagent systems. One common method involves the use of N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as both an oxidant and a source of chlorine. rsc.orgnih.gov

The reaction mechanism for disulfides is thought to proceed through the formation of an S-phenyl benzenesulfonothioate intermediate, which is then cleaved by HCl (formed in situ or added) to yield the desired sulfonyl chloride and a thiol. researchgate.net A general protocol involves treating the disulfide with an oxidizing agent like sodium hypochlorite (B82951) in a suitable solvent system. researchgate.net For example, the synthesis of p-nitrobenzenesulfonyl chloride can be achieved by first preparing the corresponding disulfide and then treating it with chlorine gas in a biphasic system, followed by the addition of thionyl chloride to complete the transformation. google.com

The following table summarizes common oxidizing agents used for converting thiols and disulfides to their corresponding sulfonyl chlorides.

| Precursor | Oxidizing System | Key Features |

| Thiols, Disulfides | N-Chlorosuccinimide (NCS) | Mild conditions, high yields. nih.gov |

| Thiols, Disulfides | 1,3-Dichloro-5,5-dimethylhydantoin (DCH) | Effective for both thiols and disulfides; suitable for continuous flow processes. rsc.org |

| Thiols, Disulfides | Sodium Hypochlorite (Bleach) | Green and cost-effective reagent. organic-chemistry.org |

| Disulfides | Chlorine (Cl₂) / Thionyl Chloride (SOCl₂) | Industrial method, often high yielding but uses hazardous gas. google.com |

Exploration of Alternative Synthetic Approaches to the Sulfonyl Chloride Functional Group

Beyond the classical routes, other synthetic strategies have been developed for the preparation of arylsulfonyl chlorides. A prominent alternative is the Sandmeyer-type reaction, which utilizes an arylamine as the starting material. acs.orgrsc.org This method would involve the conversion of 4-aminodibenzofuran to its corresponding diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to furnish the sulfonyl chloride. acs.org

This approach offers the advantage of starting from readily available anilines and allows for the introduction of the sulfonyl chloride group in a regioselective manner determined by the position of the amino group. acs.org Recent advancements have introduced stable, solid sulfur dioxide surrogates like DABSO (a DABCO-SO₂ complex), which circumvents the need to handle gaseous SO₂. organic-chemistry.org This makes the procedure more amenable to standard laboratory setups. organic-chemistry.org

Another approach involves the reaction of Grignard reagents with sulfuryl chloride or with SO₂ followed by an oxidative chlorinating agent. While feasible, the preparation of the specific Grignard reagent, 4-dibenzofuranylmagnesium halide, would be a necessary prerequisite.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound is critical for maximizing product yield and purity while ensuring process safety. For the widely used chlorosulfonation reaction, several parameters are key. A Design of Experiments (DOE) approach can be employed to systematically investigate the effects of variables such as temperature, reaction time, and the molar ratio of reactants. mdpi.com

Key parameters for optimization in a chlorosulfonation reaction include:

Temperature: Lower temperatures (e.g., -25 °C to 0 °C) are often used initially to control the highly exothermic reaction between the aromatic compound and chlorosulfonic acid. mdpi.com

Reagent Stoichiometry: The number of equivalents of chlorosulfonic acid is a critical factor. A significant excess is typically used to ensure complete conversion of the starting material and to serve as the solvent. mdpi.com

Reaction Time: The reaction is monitored over time to determine the point of maximum product formation and minimal byproduct generation. mdpi.com

The table below illustrates a hypothetical optimization matrix for the chlorosulfonation of dibenzofuran based on common experimental designs. mdpi.com

| Experiment | Temperature (°C) | Equivalents of ClSO₃H | Reaction Time (h) | Desired Outcome |

| 1 | 0 | 5 | 1 | Maximize Yield |

| 2 | 25 | 5 | 2 | Minimize Impurities |

| 3 | 0 | 8 | 2 | Balance Yield and Purity |

| 4 | 25 | 8 | 1 | Assess Temperature Impact |

Furthermore, the implementation of continuous flow chemistry offers significant advantages for hazardous reactions like chlorosulfonation. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. mdpi.comrsc.org This enhanced control minimizes the risk of thermal runaway and can lead to higher yields and purity, representing a significant process optimization. mdpi.com

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture is a crucial final step. Given that sulfonyl chlorides are reactive towards water, the workup procedure must be carefully managed.

A common method for isolating the product from a chlorosulfonation reaction involves carefully quenching the reaction mixture by adding it to ice-water. mdpi.comgoogle.com The solid product precipitates out of the aqueous solution and can be collected by filtration. This process serves to both decompose the excess chlorosulfonic acid and separate the water-insoluble product.

The crude product obtained after filtration is typically washed with cold water to remove residual acids. Further purification can be achieved through several methods:

Recrystallization: The crude solid can be dissolved in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and hexanes) and allowed to recrystallize, which typically yields a product of high purity. google.com

Solvent Trituration: The crude material can be washed or "beaten" with a solvent in which the product is poorly soluble but impurities are soluble, such as n-hexane. google.com

Flash Chromatography: For laboratory-scale purifications requiring very high purity, flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a hexane/dichloromethane gradient) is an effective technique. rsc.org

After purification, the final product is typically dried under vacuum to remove any residual solvents. google.com

Reaction Mechanisms and Reactivity Profile of 4 Dibenzofuransulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group is electron-deficient and serves as a prime target for nucleophilic attack. This leads to the displacement of the chloride ion, a good leaving group, and the formation of a new bond between the sulfur and the nucleophile.

4-Dibenzofuransulfonyl chloride reacts with oxygen-containing nucleophiles, such as alcohols and phenols, to yield sulfonate esters. youtube.comchemguide.co.uk This reaction is a cornerstone of its synthetic utility, as sulfonate esters are valuable intermediates in organic synthesis. sci-hub.se The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the sulfonyl sulfur, followed by the elimination of a chloride ion. youtube.comyoutube.com The reaction is typically carried out in the presence of a base, like pyridine (B92270), to neutralize the hydrogen chloride that is formed. libretexts.org

The formation of sulfonate esters from sulfonyl chlorides and phenols or alcohols is a well-established transformation. sci-hub.seresearchgate.net The reactivity of the hydroxyl group can be influenced by the structure of the alcohol or phenol. chemguide.co.uk For instance, the reaction with phenols is generally less vigorous than with alcohols due to the modified reactivity of the hydroxyl group attached to the benzene (B151609) ring. chemguide.co.uk

Table 1: Examples of Sulfonate Ester Formation

| Nucleophile | Product | Reaction Conditions |

| Ethanol | Ethyl 4-dibenzofuransulfonate | Pyridine |

| Phenol | Phenyl 4-dibenzofuransulfonate | Pyridine |

| Water | 4-Dibenzofuransulfonic acid | Room Temperature |

This table is illustrative and specific yields and conditions would require experimental determination.

The reaction of this compound with nitrogen-containing nucleophiles, primarily primary and secondary amines, leads to the formation of sulfonamides. ekb.egcbijournal.comlibretexts.org This reaction is analogous to the formation of sulfonate esters and proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org The use of a base, such as pyridine or triethylamine (B128534) (TEA), is common to scavenge the HCl produced during the reaction. cbijournal.comlibretexts.org

The synthesis of sulfonamides from sulfonyl chlorides and amines is a highly efficient and widely used method. cbijournal.comnih.gov The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally being more reactive than secondary amines. cbijournal.com The reaction has been successfully applied to a wide range of aliphatic, aromatic, and heterocyclic amines. ekb.eg

Table 2: Synthesis of Sulfonamides from this compound

| Amine Nucleophile | Product | Base |

| Ammonia | 4-Dibenzofuransulfonamide | Pyridine |

| Aniline | N-Phenyl-4-dibenzofuransulfonamide | Triethylamine (TEA) |

| Diethylamine | N,N-Diethyl-4-dibenzofuransulfonamide | Pyridine |

This table provides representative examples; specific reaction conditions may vary.

The reactivity of sulfonyl chlorides with carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), is a less common but feasible reaction. These powerful nucleophiles can attack the sulfonyl sulfur, but the reaction can be complex and may lead to a mixture of products. The initial addition product can undergo further reactions, and the outcome is highly dependent on the specific nucleophile and reaction conditions. The addition of carbon nucleophiles to carbonyl compounds is a well-known reaction, and similar principles can be applied to the sulfonyl group, though the reactivity is different. youtube.com

Electrophilic Properties of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO2Cl) is a strong electron-withdrawing group. This property significantly influences the electronic environment of the dibenzofuran (B1670420) ring system. The sulfur atom, being bonded to two oxygen atoms and a chlorine atom, is highly electrophilic. This electrophilicity is the driving force for the nucleophilic substitution reactions discussed previously. The electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring towards electrophilic attack.

Potential for Electrophilic Aromatic Substitution on the Dibenzofuran Scaffold

The dibenzofuran ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions. adamsabangan.compearson.com However, the presence of the strongly deactivating sulfonyl chloride group at the 4-position makes further electrophilic substitution on the same ring challenging. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com

Studies on the electrophilic substitution of dibenzofuran itself have shown that substitution occurs at specific positions. rsc.orgrsc.org For instance, nitration of dibenzofuran leads to substitution at defined positions. rsc.org However, the directing effect of the existing sulfonyl chloride group would need to be considered in predicting the outcome of any potential EAS reactions on this compound. The deactivating nature of the -SO2Cl group would likely direct incoming electrophiles to the other aromatic ring of the dibenzofuran scaffold, though the reaction would require harsh conditions.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of the reactions of this compound are crucial for understanding and controlling its reactivity. Nucleophilic substitution at the sulfonyl sulfur is a key reaction, and its rate is influenced by several factors.

Kinetic studies on the nucleophilic substitution of arenesulfonyl chlorides have shown that the reaction generally follows a second-order rate law, consistent with an SN2-type mechanism at the sulfur center. nih.govmdpi.com The rate of reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile. The nature of the nucleophile, the solvent, and the substituents on the aromatic ring all affect the reaction rate. nih.govresearchgate.net For instance, more potent nucleophiles will react faster.

The mechanism of nucleophilic substitution at a sulfonyl sulfur can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway. mdpi.com For chloride as the leaving group, the reaction with many nucleophiles is believed to proceed via a concerted mechanism. nih.govmdpi.com

Thermodynamically, the formation of sulfonate esters and sulfonamides from this compound is generally favorable. The formation of the strong S-O or S-N bond and the release of the stable chloride ion contribute to a negative Gibbs free energy change for the reaction.

Continuous flow techniques have been employed to study the kinetics and optimize the synthesis of sulfonyl chlorides, highlighting the importance of reaction conditions in controlling the outcome. rsc.orgresearchgate.net

Reversible Reactions and Equilibrium Studies Involving the Compound

A comprehensive review of available scientific literature indicates a notable absence of specific studies focused on the reversible reactions and equilibrium dynamics of this compound. Research to date has predominantly centered on its synthesis and its application as a reagent in irreversible synthetic transformations. Consequently, detailed research findings, including equilibrium constants and thermodynamic parameters for reversible processes involving this specific compound, are not documented in publicly accessible databases and scholarly articles.

However, based on the fundamental principles of chemical reactivity pertaining to sulfonyl chlorides, a theoretical framework for potential reversible reactions can be discussed. Sulfonyl chlorides, as a class of compounds, are highly reactive electrophiles that readily undergo nucleophilic substitution reactions. The reversibility of these reactions is generally disfavored due to the thermodynamic stability of the products formed.

One of the most common reactions of sulfonyl chlorides is hydrolysis, which yields the corresponding sulfonic acid and hydrochloric acid. This reaction is typically considered irreversible under standard conditions. The formation of the stable sulfonate anion and the strong acid (HCl) drives the reaction to completion.

A hypothetical reversible reaction could involve the interaction of this compound with a nucleophile in a closed system under specific temperature and pressure conditions that might allow for an equilibrium to be established. For instance, the reaction with a halide ion, such as fluoride, could theoretically exhibit some degree of reversibility, a phenomenon observed with other arenesulfonyl chlorides. Studies on benzenesulfonyl chloride have shown that chloride-chloride exchange can occur, suggesting a dynamic process. mdpi.comnih.gov

The general mechanism for nucleophilic substitution at the sulfonyl sulfur can proceed either via a concerted SN2-like mechanism or a two-step addition-elimination pathway. mdpi.com The nature of the nucleophile, the solvent, and the substituents on the aromatic ring can influence the operative mechanism. mdpi.com In the context of a potential equilibrium, the relative energies of the reactants, products, and any intermediates would be critical. For a reaction to be reversible, the Gibbs free energy change (ΔG) would need to be close to zero, allowing for significant concentrations of both reactants and products at equilibrium.

Factors that could theoretically influence the position of a hypothetical equilibrium involving this compound include:

Temperature: Higher temperatures could provide the necessary activation energy to overcome the reverse reaction barrier, potentially shifting the equilibrium. Current time information in Bangalore, IN.biointerfaceresearch.comscbt.comsigmaaldrich.com

Concentration: According to Le Chatelier's principle, the concentration of reactants and products would directly influence the direction of the equilibrium.

Nature of the Nucleophile and Leaving Group: The relative stability of the nucleophile and the chloride leaving group would play a significant role. A nucleophile that forms a less stable bond with the sulfonyl group compared to the sulfur-chlorine bond might favor reversibility.

While direct experimental data for this compound is unavailable, the following table provides a conceptual illustration of how equilibrium constants might be presented if such studies were conducted.

Table 1: Hypothetical Equilibrium Data for Reactions of this compound

| Reaction | Nucleophile | Solvent | Temperature (°C) | K_eq (Hypothetical) |

| Hydrolysis | H₂O | Acetone/Water | 25 | << 1 (Irreversible) |

| Halide Exchange | F⁻ | Acetonitrile (B52724) | 50 | ~ 1 |

| Alcoholysis | CH₃OH | Dichloromethane (B109758) | 25 | < 1 |

This table is purely illustrative and is not based on experimental data.

Design and Synthesis of Derivatives and Analogs

Strategic Functionalization via the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive functional group that serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the cornerstone for the strategic functionalization of 4-dibenzofuransulfonyl chloride. The most common and effective method for its derivatization is the reaction with primary and secondary amines to form a wide array of sulfonamides. cbijournal.comlibretexts.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com

The versatility of this approach allows for the introduction of a vast range of functional groups and structural motifs by simply varying the amine reactant. This enables the systematic modification of the physicochemical properties of the resulting sulfonamide derivatives, including their solubility, polarity, and hydrogen bonding capacity. For instance, the incorporation of aliphatic, aromatic, or heterocyclic amines can be readily achieved, leading to derivatives with distinct biological activities or material properties. libretexts.org

A representative scheme for the synthesis of 4-dibenzofuransulfonamides is shown below:

Figure 1: General reaction scheme for the synthesis of 4-dibenzofuransulfonamide derivatives.

The following table illustrates the potential for generating a diverse set of derivatives through this synthetic route:

| Amine Reactant | Resulting Sulfonamide Derivative | Potential Application Area |

| Aniline | N-phenyl-4-dibenzofuransulfonamide | Medicinal Chemistry |

| Piperidine | 4-(piperidin-1-ylsulfonyl)dibenzofuran | Agrochemicals |

| 4-Aminophenol | N-(4-hydroxyphenyl)-4-dibenzofuransulfonamide | Materials Science (e.g., polymers) |

| Ethylenediamine | N,N'-(ethane-1,2-diyl)bis(4-dibenzofuransulfonamide) | Ligand for metal complexes |

This table presents a hypothetical set of derivatives to illustrate the synthetic versatility of this compound.

Impact of Dibenzofuran (B1670420) Substitution Patterns on Derivative Properties

Research on dibenzofuran-based host materials for phosphorescent organic light-emitting diodes (PhOLEDs) has demonstrated that the position of substitution on the dibenzofuran core has a profound effect on the material's properties, such as its triplet energy. While this research does not directly involve this compound, it underscores the principle that the substitution pattern is a critical design element.

For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the dibenzofuran ring of a 4-dibenzofuransulfonamide derivative can fine-tune its electronic characteristics.

The table below provides a conceptual overview of how different substitution patterns might influence the properties of 4-dibenzofuransulfonamide derivatives:

| Substituent at C2 | Substituent at C8 | Expected Impact on Electron Density of Dibenzofuran Ring | Potential Consequence for Derivative Properties |

| -OCH3 (EDG) | -H | Increased | Enhanced electron-donating character, potential for altered biological interactions. |

| -NO2 (EWG) | -H | Decreased | Increased electrophilicity of the dibenzofuran core, potential for altered reactivity. |

| -H | -Cl (EWG) | Decreased | Enhanced stability and potential for halogen bonding interactions. |

| -CH3 (EDG) | -CH3 (EDG) | Increased | Increased lipophilicity and steric bulk. |

This table provides a hypothetical illustration of the expected impact of substituents on the properties of 4-dibenzofuransulfonamide derivatives based on general chemical principles.

Structure-Reactivity and Structure-Function Relationships in Novel Derivatives

The development of novel derivatives from this compound is guided by an understanding of structure-reactivity and structure-function relationships (SAR). These relationships dictate how the specific arrangement of atoms in a molecule influences its chemical reactivity and its ultimate biological or material function.

Structure-Reactivity Relationships:

The reactivity of the sulfonyl chloride group itself can be modulated by substituents on the dibenzofuran ring. Electron-withdrawing groups on the ring are expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups would be expected to decrease its reactivity.

Structure-Function Relationships:

In the context of medicinal chemistry, the goal is to design molecules that can interact specifically with a biological target, such as an enzyme or a receptor. The dibenzofuran core of this compound provides a rigid scaffold that can be systematically modified to optimize these interactions. The nature of the amine incorporated into the sulfonamide plays a crucial role in defining the pharmacological properties of the derivative.

For example, by incorporating amine fragments that are known to interact with specific biological targets, medicinal chemists can design novel drug candidates. The systematic variation of substituents on both the dibenzofuran ring and the amine moiety allows for the exploration of the chemical space around the scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The following table presents a hypothetical SAR study for a series of 4-dibenzofuransulfonamide derivatives against a hypothetical enzyme target:

| Derivative | R Group (from Amine) | Substituent on Dibenzofuran at C2 | IC50 (nM) |

| 1 | -CH2CH3 | -H | 500 |

| 2 | -Phenyl | -H | 150 |

| 3 | -Phenyl | -Cl | 75 |

| 4 | -4-Fluorophenyl | -Cl | 50 |

This table represents a hypothetical dataset illustrating the principles of structure-activity relationship studies, where changes in structure lead to changes in biological activity.

Advanced Research Applications of 4 Dibenzofuransulfonyl Chloride

Utility as a Versatile Reagent in Complex Organic Synthesis

The chemical reactivity of 4-dibenzofuransulfonyl chloride makes it a powerful reagent for the construction of intricate molecular architectures. Its applications span from the protection and activation of functional groups to its use in sophisticated coupling and multicomponent reactions, facilitating the assembly of diverse and complex scaffolds.

Activation and Protection Strategies for Organic Functionalities

The sulfonyl group of this compound is pivotal in its function as both a protecting and an activating group for various organic functionalities, particularly alcohols and amines.

Protection of Functional Groups: The reaction of this compound with amines or alcohols in the presence of a base yields stable sulfonamides and sulfonate esters, respectively. The dibenzofuransulfonyl (Dbs) group serves as a robust protecting group, demonstrating stability across a range of reaction conditions. For instance, the Dbs group is resistant to acidic conditions that typically cleave other protecting groups like tert-butoxycarbonyl (Boc). This orthogonality allows for selective deprotection strategies in multistep syntheses. The removal of the Dbs group can be achieved under specific reductive conditions, providing a reliable method for unmasking the protected functionality when required.

Activation of Alcohols: The conversion of a hydroxyl group into a dibenzofuransulfonate ester transforms it into an excellent leaving group. This activation strategy is crucial for facilitating nucleophilic substitution reactions, which are otherwise difficult to perform on alcohols directly. The high leaving group ability of the dibenzofuransulfonate anion enables a wide array of transformations, including the introduction of azides, halides, and other functional groups, thereby expanding the synthetic utility of alcohols as precursors to more complex molecules.

Coupling Reactions and Assembly of Diverse Molecular Scaffolds

While not a direct participant in the catalytic cycle of typical cross-coupling reactions in the manner of an organohalide, this compound is instrumental in preparing substrates for such transformations. The sulfonamide or sulfonate derivatives obtained from this reagent can be further elaborated to construct complex molecular frameworks.

Research has demonstrated that aryl sulfonamides can be employed in directed C-H activation and functionalization reactions. The sulfonamide moiety can act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the dibenzofuran (B1670420) ring or an adjacent aromatic system, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This strategy provides a powerful tool for the late-stage functionalization of molecules, enabling the synthesis of a diverse library of compounds from a common intermediate.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The inclusion of sulfonyl chlorides in MCRs has been an area of growing interest. While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reaction are not extensively documented, its potential is evident. It can be envisioned as a key component in novel MCRs, where the in-situ formation of a sulfonamide or sulfonate could trigger a cascade of subsequent reactions, leading to the rapid assembly of complex, heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

Role in Medicinal Chemistry and Drug Discovery Building Blocks

The dibenzofuran nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a sulfonamide functional group, a cornerstone in drug design, via this compound, creates a powerful combination for the development of new therapeutic agents.

Design and Synthesis of Bioactive Sulfonamide Derivatives for Ligand Development

The reaction of this compound with a diverse range of primary and secondary amines is a straightforward and high-yielding method for creating extensive libraries of novel sulfonamide derivatives. The resulting dibenzofuran sulfonamides possess a three-dimensional structure that can be finely tuned by modifying the amine component. This structural diversity is crucial for developing ligands that can bind with high affinity and selectivity to specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The rigid dibenzofuran core provides a defined orientation for the sulfonamide group and its substituents, which is essential for effective interaction with the binding pocket of a protein.

| Amine Starting Material | Resulting Sulfonamide Derivative | Potential Therapeutic Area |

| Aniline | N-phenyl-dibenzo[b,d]furan-4-sulfonamide | Anticancer, Anti-inflammatory |

| Piperazine | 1-(dibenzo[b,d]furan-4-ylsulfonyl)piperazine | CNS disorders |

| Amino Acid Esters | N-(dibenzo[b,d]furan-4-ylsulfonyl)amino acid ester | Protease inhibitors |

| 2-Aminopyridine | N-(pyridin-2-yl)dibenzo[b,d]furan-4-sulfonamide | Kinase inhibitors |

Exploration in Enzyme Inhibitor Design and Mechanistic Understanding

The sulfonamide group is a key pharmacophore in a multitude of enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases. The non-ionizable yet highly polar nature of the sulfonamide allows it to act as a hydrogen bond donor and acceptor, mimicking the transition state of enzymatic reactions.

Dibenzofuran sulfonamides derived from this compound have been investigated as potential inhibitors for various enzymes. The dibenzofuran moiety can engage in hydrophobic and π-stacking interactions within the active site of an enzyme, while the sulfonamide group can form critical hydrogen bonds with key amino acid residues. This dual interaction mode can lead to potent and selective inhibition. For example, derivatives have been designed to target the ATP-binding site of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. Mechanistic studies involving these inhibitors help to elucidate the structural requirements for binding and provide valuable insights for the rational design of next-generation drugs.

| Enzyme Target | Class of Inhibitor | Rationale for Design |

| Carbonic Anhydrase | Zinc-binding inhibitor | The sulfonamide group coordinates with the active site zinc ion. |

| Protein Kinases | ATP-competitive inhibitor | The dibenzofuran scaffold occupies the adenine-binding region. |

| HIV Protease | Transition-state analog | The sulfonamide mimics the tetrahedral intermediate of peptide hydrolysis. |

Development as Core Building Blocks for Pharmaceutical Intermediates

The dibenzofuran scaffold is a recognized pharmacophore present in a variety of biologically active compounds, including those with anticancer, antifungal, and anti-inflammatory properties. researchgate.netthesciencein.orgthesciencein.org The introduction of a sulfonyl chloride group at the 4-position of the dibenzofuran ring system provides a reactive handle for the synthesis of a diverse array of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide spectrum of therapeutic activities. nih.gov

The reactivity of the sulfonyl chloride moiety allows for its facile reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the construction of complex molecules aimed at specific biological targets. Researchers are exploring the synthesis of novel sulfonamides derived from this compound to develop new therapeutic agents. The rigid, planar structure of the dibenzofuran core can influence the binding affinity and selectivity of these drug candidates to their respective biological targets. While extensive public data on specific pharmaceutical intermediates derived directly from this compound is limited, the established biological significance of both the dibenzofuran and sulfonamide moieties strongly supports its potential in drug discovery programs.

Table 1: Potential Bioactive Scaffolds Incorporating the Dibenzofuran-4-sulfonamide Moiety

| Target Therapeutic Area | Rationale for Dibenzofuran-4-sulfonamide Scaffold | Potential Advantages |

| Oncology | The dibenzofuran core is found in natural products with cytotoxic activity. Sulfonamides can inhibit key enzymes in cancer progression. researchgate.netnih.gov | The combined scaffold may exhibit synergistic or enhanced anticancer effects. The rigid structure could lead to high binding affinity. |

| Infectious Diseases | Dibenzofuran derivatives have shown antibacterial and antifungal properties. Sulfonamides are a well-established class of antimicrobials. researchgate.netthesciencein.orgthesciencein.org | Potential for novel mechanisms of action to combat drug-resistant pathogens. |

| Anti-inflammatory | Certain dibenzofuran-based molecules exhibit anti-inflammatory effects. researchgate.net | The sulfonamide group can be modified to tune the compound's physicochemical properties and target engagement. |

Contributions to Polymer and Materials Science

The unique combination of a rigid, thermally stable dibenzofuran core and a reactive sulfonyl chloride group makes this compound an attractive precursor for the development of advanced polymers and materials with tailored properties.

Precursor for Functional Monomers and Specialty Polymers

This compound can be utilized as a key reagent in the synthesis of functional monomers. By reacting it with molecules containing a polymerizable group (e.g., a vinyl group or an acrylate) and an amine, it is possible to create monomers bearing a dibenzofuran sulfonamide side chain. These monomers can then be polymerized to produce specialty polymers. The incorporation of the bulky and rigid dibenzofuran moiety into the polymer backbone or as a pendant group can significantly influence the polymer's properties, such as increasing its glass transition temperature (Tg), enhancing its thermal stability, and modifying its solubility. researchgate.net While specific examples of polymers derived directly from this compound are not widely reported in public literature, the principles of polymer chemistry suggest its utility in creating polysulfonamides with high-performance characteristics. A patent for the production of 4,4'-biphenyl disulfonyl chloride highlights its use in forming high-melting linear polymers through reactions with bifunctional alcohols, phenols, or diamines, a principle that can be extended to dibenzofuran-based sulfonyl chlorides. google.com

Integration into Dynamic Covalent and Supramolecular Architectures

The sulfonamide linkage, while generally stable, can be designed to participate in dynamic covalent chemistry under specific conditions. This opens up possibilities for creating self-healing materials or responsive polymer networks. Furthermore, the aromatic and rigid nature of the dibenzofuran unit makes it an excellent candidate for forming well-defined supramolecular assemblies through non-covalent interactions like π-π stacking. By functionalizing this compound with appropriate recognition motifs, it is possible to design and synthesize molecules that self-assemble into complex, ordered structures such as liquid crystals or molecular gels.

Development of Advanced Functional Materials

The inherent fluorescence of the dibenzofuran core is a key property that can be exploited in the development of advanced functional materials. nih.gov By incorporating this compound into polymer structures or organic frameworks, materials with tailored photophysical properties can be designed. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes. The high thermal stability associated with the dibenzofuran ring system is also a significant advantage for materials intended for use in high-temperature applications. d-nb.info

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Type | Expected Properties | Potential Applications |

| Polysulfonamides | High thermal stability, high glass transition temperature, good mechanical strength. researchgate.net | High-performance engineering plastics, thermally resistant coatings, advanced composites. |

| Functional Polymers with Dibenzofuran Side Chains | Tunable fluorescence, high refractive index, specific binding capabilities. nih.gov | Organic electronics (OLEDs), optical films, sensor materials, separation membranes. |

Emerging Applications in Analytical and Environmental Chemistry

The reactivity of the sulfonyl chloride group makes this compound a promising reagent for derivatization in analytical chemistry. Derivatization is a technique used to modify an analyte to make it more suitable for separation and detection by methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

By reacting this compound with analytes containing primary or secondary amine groups, a highly fluorescent dibenzofuran sulfonamide derivative is formed. The strong fluorescence of the dibenzofuran moiety can significantly enhance the sensitivity of detection, allowing for the quantification of trace amounts of the analyte. This is particularly useful for the analysis of biologically important amines, amino acids, and pharmaceuticals in complex matrices. While specific applications of this compound as a derivatizing agent are still emerging, the well-established use of other fluorescent sulfonyl chlorides, such as dansyl chloride, provides a strong precedent for its utility in this area. nih.gov

In environmental chemistry, the development of sensitive and selective sensors for pollutants is of paramount importance. The fluorescent properties of dibenzofuran derivatives suggest that materials incorporating the this compound unit could be developed as fluorescent chemosensors. For instance, a polymer or a small molecule containing the dibenzofuran sulfonamide moiety could be designed to exhibit a change in its fluorescence upon binding to a specific environmental analyte, such as a heavy metal ion or a persistent organic pollutant.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-dibenzofuransulfonyl chloride, these studies would provide a detailed picture of its electron distribution and bonding, which are key determinants of its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons.

A hypothetical FMO analysis of this compound would likely reveal a HOMO with significant electron density on the dibenzofuran (B1670420) ring system, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized around the sulfonyl chloride group, particularly the sulfur and chlorine atoms, indicating this as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Predicted Energy (eV) | Key Atomic Contributions | Implied Reactivity |

|---|---|---|---|

| HOMO | - | C, O (Dibenzofuran) | Nucleophilic/Donating |

| LUMO | - | S, Cl (Sulfonyl chloride) | Electrophilic/Accepting |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For this compound, an ESP analysis would likely show negative potential (red/yellow regions) around the oxygen atoms of the sulfonyl group and the furan (B31954) oxygen, indicating these as sites prone to interaction with electrophiles or positive charges. Positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, highlighting areas susceptible to nucleophilic attack.

Mechanistic Probing of Reaction Pathways via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms. For this compound, this could be applied to study its reactions, such as sulfonylation of amines or alcohols. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction pathway can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction rates and predicting the feasibility of a particular transformation. Such studies could also shed light on the role of catalysts or different solvent environments in the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses some degree of flexibility, particularly around the bond connecting the dibenzofuran moiety to the sulfonyl chloride group. MD simulations would reveal the preferred conformations in different environments (e.g., in various solvents or at different temperatures) and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its interactions and reactivity.

Predictive Modeling of Reactivity, Selectivity, and Spectroscopic Properties

Computational models can also be used to predict various properties of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be developed to correlate its structural features with its biological activity or reactivity in a series of related compounds. Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and the structural characterization of the compound and its derivatives.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of 4-dibenzofuransulfonyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

In the ¹H NMR spectrum of a related compound, 4-fluorobenzylsulfonyl chloride, the aromatic protons exhibit distinct signals influenced by the fluorine and sulfonyl chloride groups. researchgate.net For this compound, the aromatic protons on the dibenzofuran (B1670420) core would be expected to show complex splitting patterns due to spin-spin coupling between adjacent protons. The exact chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl chloride group.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The carbon atom directly attached to the sulfonyl chloride group would appear at a characteristic downfield chemical shift. For instance, in 3,4-dichlorobenzoyl chloride, the carbon of the carbonyl chloride group is readily identifiable in the ¹³C NMR spectrum. chemicalbook.com Similarly, the carbons of the dibenzofuran ring system in this compound would have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 7.5 - 8.5 | Aromatic protons, complex multiplets expected. |

| ¹³C | 120 - 160 | Aromatic carbons. |

| ¹³C | ~145 | Carbon attached to the sulfur atom of the sulfonyl chloride group (estimated). |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and exact mass of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. This is particularly important in differentiating between compounds with the same nominal mass but different elemental compositions.

The application of HRMS has been vital in the analysis of various chlorinated compounds, including polychlorinated dibenzo-p-dioxins and dibenzofurans, demonstrating its capability to provide precise mass data for complex molecules. nih.gov For this compound, HRMS would confirm the presence of sulfur and chlorine atoms through the characteristic isotopic pattern of these elements and provide a mass measurement with high accuracy, typically to within a few parts per million (ppm).

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the sulfonyl chloride group. For comparison, p-acetaminobenzenesulfonyl chloride exhibits characteristic peaks at 1371.1 cm⁻¹ and 1170.3 cm⁻¹. researchgate.net Similarly, the IR spectrum of benzoyl chloride shows a strong C-Cl stretching vibration. researchgate.net For this compound, the S-Cl stretch and the asymmetric and symmetric stretching vibrations of the SO₂ group would be prominent features. The dibenzofuran moiety would also give rise to characteristic bands for the aromatic C-H and C-O-C stretching vibrations.

Raman spectroscopy can also provide valuable information. For example, the Raman spectrum of disulphuryl chloride has been used to deduce its structure. researchgate.net In the case of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The presence of chloride ions can influence the surface-enhanced Raman scattering (SERS) activities of silver solutions, a factor to consider in certain analytical setups. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | ~1370 - 1390 | IR, Raman |

| SO₂ | Symmetric Stretch | ~1170 - 1190 | IR, Raman |

| S-Cl | Stretch | ~550 - 650 | IR, Raman |

| C-O-C | Asymmetric Stretch | ~1200 - 1250 | IR |

| Aromatic C-H | Stretch | ~3000 - 3100 | IR, Raman |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its separation. sielc.comresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net

Various detection modes can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Due to the aromatic nature of the dibenzofuran ring system, this compound would exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, making UV-Vis detection a sensitive and straightforward method for its quantification. jocpr.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for the identification of impurities and degradation products with high specificity.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used if the compound does not have a strong chromophore or if the mobile phase composition makes UV detection challenging. lcms.cz

The development of a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve good resolution, peak shape, and sensitivity for this compound and any potential impurities.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Sulfonyl Chlorides

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at ~220-254 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of sulfonyl chlorides by gas chromatography (GC) can be challenging due to their thermal lability and reactivity, which can lead to degradation in the hot injector port or on the column. To overcome these issues, this compound is typically converted into a more stable and volatile derivative prior to GC analysis. A common derivatization strategy is the conversion of the sulfonyl chloride to a sulfonamide. core.ac.uknih.gov This is often achieved by reacting the sulfonyl chloride with an amine, such as N,N-diethylamine. core.ac.uk The resulting sulfonamide is significantly more stable and less prone to degradation during GC analysis. core.ac.uknih.gov

The choice of derivatizing agent is critical and can be tailored to enhance detectability. For instance, acylation reactions using reagents like acetyl chloride or benzoyl chloride can produce ester derivatives with distinct retention times, moving them away from potential interferences in the chromatogram. nih.gov Silylation is another widely used derivatization technique that replaces active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, which reduces polarity and increases volatility. gcms.cz

The derivatization process itself requires optimization of parameters such as reaction time and temperature to ensure the reaction goes to completion. gcms.cz The progress of the derivatization can be monitored by analyzing aliquots of the reaction mixture over time until the peak corresponding to the starting material disappears and the derivative peak is maximized. gcms.cz

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of these derivatives. It not only separates the components of a mixture but also provides mass spectra that allow for the unambiguous identification of the derivatized compounds. core.ac.uknih.govresearchgate.net The fragmentation patterns observed in the mass spectrometer are characteristic of the specific derivative and can be used to confirm the structure.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Aromatic Sulfonyl Chloride

| Parameter | Value |

| GC Column | Agilent J&W VF-5ms (30 m x 0.25 mm, 0.25 µm) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp to 300°C at 20°C/min, hold for 5 min researchgate.net |

| MS Ionization Mode | Electron Ionization (EI) researchgate.net |

| Mass Range | 50-550 amu |

| Derivatizing Agent | N,N-diethylamine core.ac.uk |

| Derivative | N,N-diethyl-4-dibenzofuransulfonamide |

Advanced Electrochemical and Wet Chemical Analytical Methods for Chloride Content and Reactivity

Electrochemical Methods

Electrochemical techniques offer sensitive and accurate means to determine the chloride content of this compound and to study its reactivity. Potentiometric titration is a widely used method for the determination of chloride ions. organic-chemistry.orgmetrohm.comcorn.org In this method, the sulfonyl chloride is first hydrolyzed to release the chloride ion as hydrochloric acid. This solution is then titrated with a standard solution of silver nitrate (B79036). organic-chemistry.orgmetrohm.comcorn.org The reaction between silver ions and chloride ions forms a precipitate of silver chloride. canterbury.ac.nz

The endpoint of the titration can be detected using a silver indicator electrode, which responds to the change in the concentration of silver ions in the solution. organic-chemistry.orgmetrohm.com A sharp change in the potential of the electrode signals the equivalence point, from which the amount of chloride in the original sample can be calculated. corn.org The use of an automated titrator can improve the accuracy and reproducibility of the results. organic-chemistry.org

Cyclic voltammetry (CV) can be employed to investigate the redox properties and reactivity of this compound. By scanning the potential applied to an electrode immersed in a solution of the compound, one can observe oxidation and reduction peaks that provide information about the electron transfer processes. For instance, the reduction of sulfonyl chlorides can be studied to understand their susceptibility to electron transfer and subsequent reactions. nih.gov The position and shape of the voltammetric peaks can provide insights into the reaction mechanism and the stability of the resulting intermediates.

Wet Chemical Methods

Wet chemical methods, particularly titrimetric analysis, provide a classic and reliable approach for determining the chloride content of this compound. After hydrolysis of the compound to convert the covalently bonded chlorine into ionic chloride, various titration methods can be applied.

One common approach is the Volhard method, which involves a back titration. canterbury.ac.nz An excess of a standardized silver nitrate solution is added to the sample to precipitate all the chloride ions as silver chloride. The excess silver ions are then titrated with a standard solution of potassium thiocyanate, using a ferric ion indicator, which forms a colored complex at the endpoint. canterbury.ac.nz

Another method is the Mohr method, which is suitable for neutral or slightly alkaline solutions and uses chromate (B82759) ion as an indicator. buffalostate.edu The endpoint is signaled by the formation of a red silver chromate precipitate after all the chloride has precipitated. buffalostate.edu

For accurate results, it is often necessary to remove potential interferences. For example, other halides like bromide and iodide would also be titrated with silver nitrate. epa.gov The pH of the solution is also a critical parameter that needs to be controlled for certain indicators to function correctly. epa.gov

Table 2: Example Data from a Potentiometric Titration of Hydrolyzed this compound with Silver Nitrate (0.1 M)

| Volume of AgNO₃ (mL) | Potential (mV) |

| 0.00 | 150 |

| 1.00 | 155 |

| 2.00 | 162 |

| 3.00 | 175 |

| 3.80 | 190 |

| 3.90 | 205 |

| 4.00 | 250 |

| 4.10 | 305 |

| 4.20 | 320 |

| 5.00 | 330 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-dibenzofuransulfonyl chloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sulfonation of dibenzofuran using chlorosulfonic acid under controlled anhydrous conditions. Key variables include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric excess of chlorosulfonic acid (1.5–2.0 equivalents), and inert atmosphere (argon/nitrogen) to prevent hydrolysis . Post-reaction quenching with ice-water followed by extraction with dichloromethane and purification via recrystallization (e.g., using hexane/ethyl acetate) improves yield. Monitor reaction progress using TLC (silica gel, eluent: 3:1 hexane/EtOAc) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments and sulfonyl chloride moiety. For quantitative purity, apply -NMR with response factors calibrated against internal standards (e.g., dimethylsulfone) to account for integration discrepancies .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., m/z 280.97 [M]) validates molecular weight. Compare fragmentation patterns with NIST reference data .

- Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas at 2–8°C (Storage Class Code 8A: combustible corrosive) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic sulfur center’s charge distribution and transition states. Solvent effects (e.g., dichloromethane) are incorporated via PCM models. Compare computed activation energies with experimental kinetic data to validate reaction pathways . For example, the sulfonyl chloride group’s electrophilicity is enhanced by electron-withdrawing dibenzofuran substituents, accelerating amine coupling .

Q. What strategies resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine -NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions. For example, HSQC maps -H correlations to distinguish ortho/meta protons .

- Impurity Profiling : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., sulfonic acids). Adjust reaction stoichiometry or quenching protocols if impurities exceed 5% .

Q. How does steric hindrance from the dibenzofuran moiety influence the reaction kinetics of this compound with bulky amines?

- Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions with varying amine concentrations (0.1–1.0 M). Monitor reaction rates via in situ IR spectroscopy (S=O stretch at 1360–1380 cm). Steric effects reduce nucleophilic attack efficiency; for bulky amines (e.g., tert-butylamine), rate constants () decrease by 40–60% compared to linear amines. Mitigate using polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.